REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[NH2:2].[OH-].[Na+]>C(O)(=O)CCC>[CH2:5]([C:10]1[N:4]2[C:5]3[C:10]([CH:11]=[CH:12][C:3]2=[N:1][N:2]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH2:6][CH3:7] |f:1.2|
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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N(N)C1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(CCC)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and a reflux condenser
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Type
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TEMPERATURE
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Details
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to reflux overnight
|
Duration
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8 (± 8) h
|
Type
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TEMPERATURE
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Details
|
In the morning the reaction mixture was cooled
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Type
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EXTRACTION
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Details
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The desired 1-propyl-s-triazolo(4,3-a)quinoline product was extracted from this solution with methylene chloride
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Type
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CUSTOM
|
Details
|
The product was recrystallized from ethanol, m.p., 158.5°-9.5°C.
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C1=NN=C2N1C1=CC=CC=C1C=C2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |